

# (1-Methyl-4-phenylpiperidin-4-yl)methanamine

## basic properties

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### Compound of Interest

Compound Name: (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Cat. No.: B1347228

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An In-Depth Technical Guide to the Basic Properties of **(1-Methyl-4-phenylpiperidin-4-yl)methanamine**

## Abstract

This technical guide provides a comprehensive analysis of the core basic properties of **(1-Methyl-4-phenylpiperidin-4-yl)methanamine** (CAS No: 1859-37-6), a key synthetic intermediate in medicinal chemistry. The 4-phenylpiperidine scaffold is a privileged structure in the development of centrally active agents, particularly opioid receptor modulators.<sup>[1]</sup> This document delves into the structural features, physicochemical properties, and fundamental basicity of the title compound. Recognizing the scarcity of publicly available experimental data, this guide presents a robust, step-by-step protocol for the empirical determination of its acid dissociation constant (pKa) via potentiometric titration. Furthermore, a plausible synthetic pathway is proposed, and its chemical reactivity is discussed in the context of drug discovery applications. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this valuable building block.

## Introduction

The 4-phenylpiperidine moiety is a cornerstone in the design of therapeutics targeting the central nervous system (CNS). Its rigid structure allows for a well-defined orientation of substituents, making it an ideal scaffold for interacting with specific receptor binding pockets. This structural motif is famously present in a variety of opioid analgesics, including pethidine

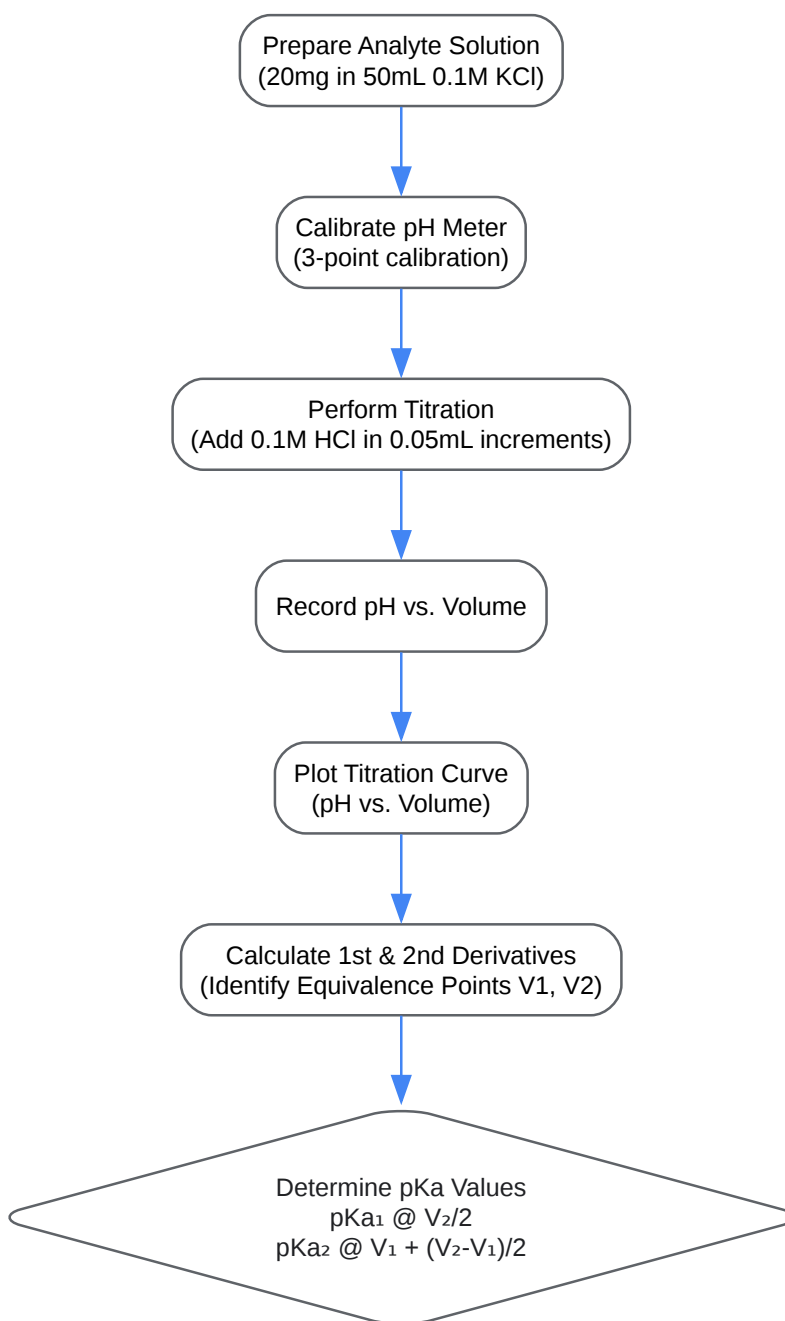
(meperidine) and its analogs.[1] **(1-Methyl-4-phenylpiperidin-4-yl)methanamine** is a derivative of this class, distinguished by the presence of a primary aminomethyl group at the C4 position. This feature provides a crucial reactive handle for synthetic elaboration, enabling its use as an intermediate in the synthesis of novel opioid receptor ligands and other neuropharmacological agents.[2]

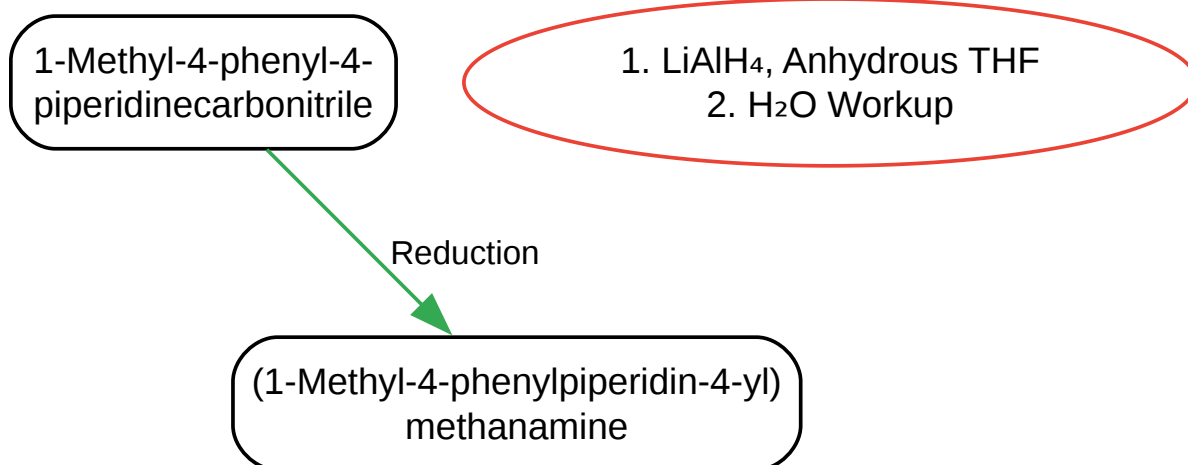
The molecule possesses two distinct basic centers: the tertiary amine within the piperidine ring and the primary amine of the exocyclic methanamine group. The interplay of these two centers dictates the compound's ionization state at physiological pH, which is a critical determinant of its solubility, membrane permeability, and receptor binding affinity. This guide aims to elucidate these fundamental properties to support its effective application in research and development.

## Molecular Structure and Physicochemical Properties

### Structural Analysis

**(1-Methyl-4-phenylpiperidin-4-yl)methanamine** is characterized by a piperidine ring N-methylated, creating a tertiary amine. The C4 position is quaternary, substituted with both a phenyl ring and an aminomethyl group ( $-\text{CH}_2\text{NH}_2$ ). The presence of two nitrogen atoms, one tertiary and one primary, defines its character as a diamine. The tertiary piperidine nitrogen is expected to be the more basic center due to the inductive electron-donating effect of the three alkyl substituents (one methyl, two ring carbons), which stabilizes the corresponding conjugate acid.





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## References

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- 2. (1-Methyl-4-phenylpiperidin-4-yl)methanamine [myskinrecipes.com]
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